2-Oleyl-2-imidazoline-1-ethanol
Description
2-Oleyl-2-imidazoline-1-ethanol (CAS: 17158-54-2) is an imidazoline derivative with the molecular formula C₂₂H₄₂N₂O and an average molecular weight of 350.58 g/mol . Structurally, it features:
- A 4,5-dihydro-1H-imidazole (imidazoline) ring, which is partially saturated.
- An oleyl group (C₁₈H₃₅, monounsaturated at the C9 position) attached to the C2 position of the imidazoline ring.
- A hydroxyethyl group (-CH₂CH₂OH) at the N1 position .
Synthesis: The compound is typically synthesized via alkylation of 2-(2-hydroxyphenyl)imidazoline with oleyl halides in ethanol, though yields are moderate (~30%) due to challenges in regioselectivity . Alternative methods involve condensation reactions using aldehydes and amines, often catalyzed by Fe₃O₄ nanoparticles for improved efficiency .
Applications: Imidazoline derivatives are widely used as surfactants, corrosion inhibitors, and emulsifiers in industrial formulations. The oleyl chain enhances hydrophobicity, making it suitable for oilfield chemicals and personal care products .
Properties
CAS No. |
16058-19-8 |
|---|---|
Molecular Formula |
C23H44N2O |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
2-[2-[(Z)-octadec-9-enyl]-4,5-dihydroimidazol-1-yl]ethanol |
InChI |
InChI=1S/C23H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-24-19-20-25(23)21-22-26/h9-10,26H,2-8,11-22H2,1H3/b10-9- |
InChI Key |
XRRROBQIQXHHHV-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCC1=NCCN1CCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCC1=NCCN1CCO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The primary synthetic route to 2-oleyl-2-imidazoline-1-ethanol involves the reaction between oleic acid and N-(2-hydroxyethyl) ethylene diamine (also called hydroxyethylethylene diamine). The process includes:
- Step 1: Heating oleic acid with N-(2-hydroxyethyl) ethylene diamine to form an intermediate amide (alkylamide).
- Step 2: Cyclization and dehydration of the amide intermediate under elevated temperature and reduced pressure to form the imidazoline ring with the hydroxyethyl substituent.
This reaction is typically conducted under a nitrogen atmosphere to prevent oxidation and side reactions.
Reaction Conditions and Parameters
| Parameter | Typical Value / Range | Notes |
|---|---|---|
| Reactants | Oleic acid and N-(2-hydroxyethyl) ethylene diamine | Stoichiometric ratios generally close to 1:1 molar ratio |
| Initial Heating Temperature | 80°C to 150°C | Gradual temperature increase to promote acylation |
| Reaction Temperature | 190°C to 220°C | For nitrogen acylation and amide formation |
| Dehydration Temperature | 130°C to 220°C | For cyclization and ring closure |
| Reaction Time | 1 to 5 hours (for dehydration step) | Total reaction time including heating and dehydration ranges from several hours to 48 hours |
| Pressure | Atmospheric to reduced pressure (down to ~100 Pa) | Vacuum applied during dehydration to facilitate water removal |
| Catalyst | Basic compounds such as sodium hydroxide, potassium hydroxide | Catalyst loading typically 0.01% to 5% by weight of total reactants |
| Atmosphere | Nitrogen inert atmosphere | To avoid oxidation and side reactions |
Example Procedure from Patent Literature
A representative preparation method based on patent CN102093296B describes:
- In a 1-liter four-neck flask equipped with mechanical stirring, nitrogen inlet, and temperature control, add 456 g of tetradecanoic acid (a fatty acid similar to oleic acid), 291.2 g of hydroxyethylethylene diamine, and 3.7 g of sodium hydroxide.
- Under nitrogen, warm the mixture to 130°C with stirring.
- Gradually increase temperature to 200°C over 4 hours and maintain for 1 hour to allow acylation and amide formation; water generated is distilled off.
- Apply vacuum to reduce pressure to 5000 Pa over 2 hours to promote dehydration and cyclization to imidazoline.
- Maintain 200°C and 101 Pa for 1 hour to complete ring closure.
- Cool and isolate the imidazoline product, which shows low bisamide content (~0.32%), indicating high purity.
This method emphasizes controlled temperature ramping, vacuum application for water removal, and the use of a basic catalyst under inert atmosphere to yield high-quality imidazoline derivatives.
Industrial Scale Synthesis
In industrial settings, the preparation of this compound follows similar principles but scaled up:
- Oleic acid and N-(2-hydroxyethyl) ethylene diamine are mixed in large reactors.
- The reaction mixture is heated to approximately 260°C for extended periods (up to 48 hours) to ensure complete conversion.
- Continuous removal of water by distillation or vacuum facilitates cyclization.
- Reaction monitoring ensures optimal yield and purity.
- The process is conducted under nitrogen to prevent degradation.
This method is widely adopted due to its simplicity and efficiency in producing surfactant-grade imidazoline compounds.
Comparative Analysis of Preparation Methods
| Aspect | Laboratory Method (Patent) | Industrial Method |
|---|---|---|
| Temperature Range | 130°C to 220°C with gradient heating | Around 260°C constant heating |
| Pressure | Reduced pressure (vacuum) during dehydration step | Atmospheric or reduced pressure with distillation |
| Reaction Time | 4 to 8 hours total | Up to 48 hours |
| Catalyst | Basic catalysts (NaOH, KOH) | Often similar catalysts or none, depending on scale |
| Atmosphere | Nitrogen inert atmosphere | Nitrogen inert atmosphere |
| Product Purity (Bisamide content) | Low bisamide content (~0.3-0.4%) | High purity ensured by controlled reaction |
Reaction Mechanism Overview
The preparation involves:
- Acylation: The carboxyl group of oleic acid reacts with the primary amine of hydroxyethyl ethylene diamine to form an amide intermediate.
- Cyclization: Intramolecular nucleophilic attack by the secondary amine on the amide carbonyl, facilitated by heating and dehydration, forms the imidazoline ring.
- Dehydration: Removal of water molecules under vacuum drives the equilibrium toward ring closure.
This mechanism is supported by kinetic studies indicating optimal reaction temperatures around 150°C for initial acylation and higher temperatures for cyclization.
Summary Table of Key Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactants | Oleic acid + N-(2-hydroxyethyl) ethylene diamine | Same |
| Catalyst | Sodium hydroxide or potassium hydroxide (0.01-5%) | Often similar or none |
| Atmosphere | Nitrogen | Nitrogen |
| Temperature | 80°C to 220°C (gradient) | ~260°C (constant) |
| Pressure | Atmospheric to ~100 Pa (vacuum) | Atmospheric or reduced pressure |
| Reaction Time | 4-8 hours | Up to 48 hours |
| Product Purity (Bisamide content) | ~0.3-0.4% | High purity |
Chemical Reactions Analysis
Types of Reactions: 2-Oleyl-2-imidazoline-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidazoline ring to imidazole derivatives.
Substitution: The ethanol moiety can undergo substitution reactions with various reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products:
Oxidation: Oxidized imidazoline derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted ethanol derivatives.
Scientific Research Applications
2-Oleyl-2-imidazoline-1-ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and as a component in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of fabric softeners, corrosion inhibitors, and lubricants
Mechanism of Action
The mechanism of action of 2-Oleyl-2-imidazoline-1-ethanol involves its interaction with cell membranes and proteins. The imidazoline ring can interact with various molecular targets, including enzymes and receptors, leading to changes in cellular functions. The oleyl group enhances the compound’s hydrophobic interactions, while the ethanol moiety contributes to its solubility and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural Features of Key Imidazoline Derivatives
Key Observations :
- Chain Length and Saturation: The oleyl derivative’s unsaturated C18 chain enhances flexibility and solubility in nonpolar media compared to saturated analogues like heptadecyl (C17) or heptyl (C7) .
- Ring Saturation: Unlike 2-(1H-imidazol-2-yl)-ethanol (fully unsaturated imidazole ring), imidazoline derivatives have a partially saturated ring, altering reactivity and stability .
Key Observations :
Physical and Chemical Properties
Table 3: Physical Properties of Selected Compounds
Q & A
Q. What are the standard synthetic routes for 2-Oleyl-2-imidazoline-1-ethanol, and what critical parameters influence yield and purity?
The synthesis of this compound typically involves a multi-step process, including cyclization and alkylation. A general approach involves reacting oleylamine with glyoxal or its derivatives in ethanol under controlled conditions to form the imidazoline ring, followed by ethanolamine coupling. Critical parameters include:
- Temperature : Lower temperatures (0–5°C) during cyclization minimize side reactions .
- Solvent choice : Ethanol is preferred for its ability to dissolve both polar and non-polar intermediates .
- Purification : Flash column chromatography (using dichloromethane or ethyl acetate) or recrystallization from cold ethanol ensures high purity (>98%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- NMR spectroscopy : H and C NMR confirm the oleyl chain (δ 5.3–5.4 ppm for vinyl protons, δ 22–34 ppm for aliphatic carbons) and imidazoline ring (δ 3.5–4.0 ppm for ethanolamine protons) .
- IR spectroscopy : Peaks at 3200–3400 cm (N–H/O–H stretch) and 1640–1660 cm (C=N stretch) validate the imidazoline structure .
- GC/MS : Used to assess purity and detect trace impurities, with molecular ion peaks at m/z ~350–360 .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro binding affinities and in vivo biological activities of 2-imidazoline derivatives like this compound?
Discrepancies often arise due to pharmacokinetic factors (e.g., bioavailability, metabolism) or off-target effects. Strategies include:
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using radiolabeled analogs .
- Metabolomic studies : Identify active metabolites via LC-MS/MS, as seen in antidiabetic imidazoline derivatives where metabolites retained activity despite low parent compound affinity .
- Target engagement assays : Use CRISPR-edited cell lines to isolate specific receptor contributions .
Q. What computational strategies are employed to predict the interaction of this compound with biological targets, and how reliable are these models?
- Molecular docking : Predict binding modes to targets like α-adrenoceptors or imidazoline-binding sites (e.g., I/I receptors). Studies on similar compounds show docking scores correlating with experimental IC values within 1–2 log units .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. For example, imidazoline derivatives targeting K-ATP channels showed stable hydrogen bonds with key residues (e.g., Glu) .
- Validation : Cross-check predictions with mutagenesis or competitive binding assays .
Q. What strategies optimize the introduction of oleyl chains in imidazoline derivatives to enhance membrane permeability while maintaining bioactivity?
- Lipidization : Attach the oleyl chain via ester or amide linkages to balance hydrophobicity. A study on antifungal imidazoles demonstrated that oleyl derivatives exhibited 10-fold higher logP values than phenyl analogs, improving fungal membrane penetration .
- Micellar formulations : Use ethanol or PEG-based carriers to solubilize oleyl derivatives without aggregation, as shown in drug delivery systems for hydrophobic antidiabetic agents .
- SAR studies : Systematically vary chain length and unsaturation. For example, replacing oleyl (C18:1) with shorter chains (C14:0) reduced antifungal activity by 50%, highlighting the role of lipid chain length .
Methodological Challenges and Solutions
Q. How can researchers address low yields during the alkylation step of this compound synthesis?
- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Protection/deprotection : Temporarily protect the ethanolamine hydroxyl group with tert-butyldimethylsilyl (TBS) to prevent side reactions during oleyl chain coupling .
- Microwave-assisted synthesis : Reduce reaction time from days to hours while maintaining yields >80%, as demonstrated for benzimidazole analogs .
Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?
- LC-MS/MS : Use a C18 column with isocratic elution (acetonitrile/0.1% formic acid) and multiple reaction monitoring (MRM) for high sensitivity (LOQ = 1 ng/mL) .
- Stable isotope labeling : Synthesize C-labeled internal standards to correct for matrix effects, a method validated for imidazoline antidiabetics in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
